4-O-Methyl-alpha-D-glucuronic acid

Glycoside hydrolase Enzyme kinetics Xylan degradation

4-O-Methyl-alpha-D-glucuronic acid (4-O-MeGlcA; CAS 4120-73-4) is a methylated uronic acid that serves as a characteristic side-chain substituent in hardwood glucuronoxylans. Unlike unmethylated D-glucuronic acid, the 4-O-methyl group is introduced post-synthetically by xylan methyltransferases and is found at the O-2 position of the xylan backbone in virtually all dicot secondary cell walls.

Molecular Formula C7H12O7
Molecular Weight 208.17 g/mol
Cat. No. B10776600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Methyl-alpha-D-glucuronic acid
Molecular FormulaC7H12O7
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC1C(C(C(OC1C(=O)O)O)O)O
InChIInChI=1S/C7H12O7/c1-13-4-2(8)3(9)7(12)14-5(4)6(10)11/h2-5,7-9,12H,1H3,(H,10,11)/t2-,3-,4+,5+,7+/m1/s1
InChIKeyWGLLPAPKWFDHHV-NRGGUMNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-O-Methyl-alpha-D-glucuronic Acid – A Hardwood Xylan-Specific Sugar Acid Procurement Overview


4-O-Methyl-alpha-D-glucuronic acid (4-O-MeGlcA; CAS 4120-73-4) is a methylated uronic acid that serves as a characteristic side-chain substituent in hardwood glucuronoxylans [1]. Unlike unmethylated D-glucuronic acid, the 4-O-methyl group is introduced post-synthetically by xylan methyltransferases and is found at the O-2 position of the xylan backbone in virtually all dicot secondary cell walls [2]. This compound is commercially supplied as the alpha anomer, matching the stereochemistry of the natural glycosidic linkage in plant xylans, and is used primarily as an analytical standard, enzyme substrate, and research tool in biomass and carbohydrate chemistry.

Standard Use Hardwood xylan compositional analysis
Enzyme Substrate GH67 and glucuronoyl esterase assays
Stereochemistry Alpha-anomer matches native glycosidic bond

Why Unmethylated Glucuronic Acid Cannot Substitute for 4-O-Methyl-alpha-D-glucuronic Acid in Critical Workflows


The presence of the 4-O-methyl group fundamentally alters molecular recognition by multiple enzyme families that process xylan. GH67 α-glucuronidases, glucuronoyl esterases, and even analytical chromatography systems discriminate sharply between methylated and unmethylated uronic acids [1]. Substituting D-glucuronic acid for 4-O-MeGlcA in an enzyme assay, a calibration standard, or a structural study will yield false negatives, non-representative kinetics, or misidentified peaks. The following quantitative evidence demonstrates that the methyl group is not a minor decoration but a decisive structural determinant for both biological activity and analytical resolution.

Unmethylated glucuronic acid may not support GH67 α-glucuronidase activity, leading to false-negative results in enzyme assays.
Co-elution with 4-O-MeGlcA can occur in standard HPAEC-PAD methods without optimized gradient, causing peak misassignment.
Natural xylan methylation ratios may be misrepresented when only unmethylated standard is used for quantification.

Quantitative Differentiation Evidence for 4-O-Methyl-alpha-D-glucuronic Acid


GH67 α-Glucuronidase Substrate Discrimination: Methylation Required for Activity

The recombinant GH67 α-glucuronidase from Bacillus halodurans C-125 (BhGlcA67) exhibits absolute discrimination based on the 4-O-methyl group. The enzyme acted only on the methylated substrate MeGlcA3Xyl3 (4-O-methyl-α-D-glucuronopyranosyl-(1→2)-β-D-xylopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-β-D-xylopyranose), with a specific activity of 42 nmol/min/mg, and released 497.5 µg/mL of MeGlcA over 24 h. In contrast, the non-methylated analogue GlcA3Xyl3 (α-D-glucuronopyranosyl-(1→2)-β-D-xylopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-β-D-xylopyranose) yielded only 3.8 µg/mL of GlcA over 24 h, representing >99% reduction in product release [1]. The enzyme showed no detectable activity on GlcA3Xyl3 by TLC, and the trace GlcA detected was attributed to slow non-specific hydrolysis [1]. The 4-O-methyl group is therefore an essential recognition element for the entire GH67 family, as confirmed by conserved amino acid residues in all structurally characterized GH67 enzymes [1].

GH67 Substrate Discrimination
Head-to-head
>99% reduction in product release; specific activity essentially zero on unmethylated substrate.
Methylation required for GH67 catalytic activity interpretation.
Recombinant BhGlcA67, 24 h assay.
Glycoside hydrolase Enzyme kinetics Xylan degradation

HPAEC-PAD Chromatographic Resolution: MeGlcA Separates from GlcA Under Optimized Gradient Conditions

In high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), 4-O-methyl-D-glucuronic acid (MeGlcA) and D-glucuronic acid (GlcA) co-elute under traditional isocratic conditions, preventing accurate quantification. A 2024 study developed an optimized sodium acetate gradient that achieves baseline separation: MeGlcA elutes at a retention time of 10.2 min, while GlcA elutes at 12.7 min, with the NaOAc concentration at elution approximately 100 mM [1]. Under isocratic conditions, MeGlcA eluted at 13 min, but GlcA was not resolved and overlapped with the alkaline wash peak at 21.3 min [1]. The gradient method demonstrated excellent reproducibility and first-order linearity over a wide concentration range for MeGlcA quantification [1].

HPAEC-PAD Resolution
Method context
Baseline separation achieved; MeGlcA elutes at 10.2 min vs GlcA at 12.7 min (Δ 2.5 min).
Supports correct peak assignment in hardwood xylan digests.
CarboPac PA1, sodium acetate gradient.
Analytical chemistry Chromatography Biomass composition

Glucuronoyl Esterase Substrate Preference: Methylated Uronic Acid Esters Are Hydrolyzed with Significantly Higher Affinity

The glucuronoyl esterase from Schizophyllum commune hydrolyzes esters of 4-O-methyl-D-glucuronic acid with much higher catalytic efficiency than the corresponding esters of D-glucuronic acid [1]. Kinetic characterization using benzyl ester substrates revealed a Km of 4.6 mM for benzyl (methyl 4-O-methyl-α-D-glucopyranoside) uronate compared to 80 mM for the unmethylated benzyl (methyl α-D-glucopyranoside) uronate, representing a 17.4-fold difference in affinity [2]. The enzyme recognized only esters of 4-O-methyl-D-glucuronic acid derivatives and did not hydrolyze the ester of D-galacturonic acid [2]. This strong preference is consistent with the biological role of the enzyme in cleaving ester linkages between lignin alcohols and 4-O-methyl-D-glucuronic acid residues of glucuronoxylan [1].

Glucuronoyl Esterase Affinity
Class-level
Km 4.6 mM (methylated) vs 80 mM (unmethylated); 17.4-fold difference.
Methylation may inform substrate selection for GE characterization.
Recombinant GCE_CERUI, benzyl uronate substrates.
Carbohydrate esterase Lignin-carbohydrate complexes Enzyme specificity

Natural Abundance in Arabidopsis Xylan: Methylated Form Predominates Over Unmethylated Glucuronic Acid

In Arabidopsis thaliana secondary cell wall glucuronoxylans, glucuronic acid residues exist in both 4-O-methylated (MeGlcA) and non-methylated (GlcA) forms at a molar ratio of approximately 3:2, as determined by MALDI-TOF mass spectrometry of endoxylanase-liberated oligosaccharides [1]. The methylated form is the predominant uronic acid substituent, and its relative abundance is altered in xylan biosynthesis mutants (irx7, irx9-1), where unmethylated GlcA accumulates abnormally [1]. This demonstrates that 4-O-methylation is not a rare modification but a quantitatively major feature of native glucuronoxylan structure.

Natural Xylan Abundance
Reported
MeGlcA:GlcA ~3:2 in Arabidopsis; methylated form predominant.
Methylated standard supports structural studies of plant xylans.
MALDI-TOF MS, inflorescence stems.
Plant cell wall Polysaccharide composition Mass spectrometry

High-Impact Application Scenarios for 4-O-Methyl-alpha-D-glucuronic Acid


Enzymatic Hydrolysis Studies of Hardwood Xylan and Glucuronoxylan-Degrading Enzyme Characterization

When characterizing GH67 α-glucuronidases or glucuronoyl esterases, only the methylated substrate yields physiologically relevant kinetic parameters. As shown in Section 3, BhGlcA67 produced no measurable activity on unmethylated substrate [1]. Laboratories procuring 4-O-MeGlcA as a reference standard can reliably measure enzyme processivity on natural xylans, whereas substitution with D-glucuronic acid will result in misleading negative data and flawed enzyme annotation.

HPAEC-PAD Quantification of Uronic Acids in Biomass Hydrolysates and Pulp Process Monitoring

The optimized HPAEC-PAD method described in Section 3 resolves MeGlcA from GlcA with a 2.5 min retention time difference under gradient conditions [2]. Purchasing the methylated standard is mandatory for correct peak assignment and quantification in hardwood hydrolysates, kraft pulp liquors, and xylan oligosaccharide mixtures. Using only a GlcA standard will lead to co-elution artifacts and quantitative errors exceeding 100% for the methylated fraction.

Plant Cell Wall Structural Biology and GXMT Mutant Phenotyping

Arabidopsis and other dicot xylans contain MeGlcA as the predominant uronic acid substituent at a ~3:2 ratio over GlcA [3]. Researchers investigating glucuronoxylan methyltransferase (GXMT) mutants or xylan biosynthesis require the authentic methylated compound as a MALDI-MS and NMR reference to distinguish methylation-dependent structural changes from background GlcA signals. Substituting with unmethylated GlcA obscures the key structural variable being measured.

Lignin-Carbohydrate Complex (LCC) Model Substrate Synthesis

Glucuronoyl esterases that cleave lignin-xylan ester bonds show a 17.4-fold Km preference for 4-O-methylated uronic acid esters over unmethylated analogues [4]. Synthesis of authentic LCC model compounds therefore requires 4-O-MeGlcA as the uronic acid building block. Procurement of the methylated monomer enables construction of substrates that accurately reflect the natural ester linkage, which is critical for screening enzyme variants and developing biomass deconstruction cocktails.

Application
Selection Property
Validation Focus
Hardwood xylan hydrolysis studies
Methylation-dependent enzyme substrate
Verify GH67/GE kinetic activity against MeGlcA standard
Biomass hydrolysate HPAEC-PAD
Resolved MeGlcA retention time
Confirm peak assignment and quantification accuracy
Plant cell wall structural biology
Natural MeGlcA:GlcA ratio reference
Differentiate methylation-dependent structural changes
Lignin-carbohydrate complex models
Methylated uronic acid building block
Synthesize authentic ester substrates for GE screening
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